5-Chloro-2-nitrobenzonitrile

Descripción general

Descripción

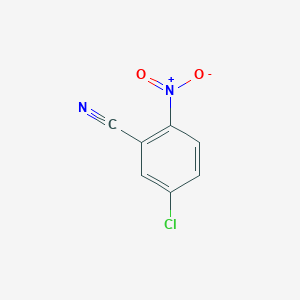

5-Chloro-2-nitrobenzonitrile: is an organic compound with the molecular formula C7H3ClN2O2 and a molecular weight of 182.56 g/mol . It is a derivative of benzonitrile, characterized by the presence of a chlorine atom at the 5-position and a nitro group at the 2-position on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Chloro-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 5-chlorobenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 5-chlorobenzonitrile with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: 5-Chloro-2-nitrobenzonitrile can undergo reduction reactions to form 5-chloro-2-aminobenzonitrile.

Common Reagents and Conditions:

Reduction: Stannous chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Reduction: 5-Chloro-2-aminobenzonitrile.

Substitution: Substituted benzonitriles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Chloro-2-nitrobenzonitrile (CAS Number: 34662-31-2) is an important compound in organic chemistry with various applications across scientific research, particularly in medicinal chemistry, material science, and agrochemical development. This article delves into its applications, supported by data tables and relevant case studies.

- IUPAC Name: this compound

- SMILES: [O-]N+c1ccc(Cl)cc1C#N

Medicinal Chemistry

This compound is utilized as a precursor in the synthesis of various pharmaceutical compounds. It has been involved in the development of antimalarial and antibacterial agents. For instance, it serves as a starting material for synthesizing 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines, which exhibit significant biological activities against certain pathogens .

Agrochemicals

The compound has shown potential in the formulation of agrochemical products. Its derivatives are being explored for their efficacy as herbicides and insecticides. Studies have indicated that compounds derived from this compound can exhibit phytotoxic effects on various plant species, making them candidates for agricultural applications .

Material Science

In material science, this compound is used in the development of polymeric materials due to its nitrile functional group, which can enhance the thermal stability and mechanical properties of polymers. Research has indicated that incorporating such compounds into polymer matrices can improve their performance under stress conditions .

Case Study 1: Synthesis of Antibacterial Agents

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel antibacterial agents derived from this compound. The research demonstrated that modifications to the nitro group could enhance antibacterial activity against resistant strains of bacteria. The synthesized compounds underwent rigorous testing, showing promising results in inhibiting bacterial growth .

Case Study 2: Herbicide Development

Research conducted by the USDA explored the herbicidal properties of derivatives of this compound. The study involved testing various formulations on common weed species, revealing that certain derivatives exhibited significant herbicidal activity while maintaining low toxicity to non-target plants. This research supports its potential use in developing selective herbicides for agricultural use .

Case Study 3: Polymer Enhancement

An investigation into the use of this compound in polymer composites showed that adding this compound improved thermal stability and mechanical strength compared to standard polymers. The study found that composites with this additive could withstand higher temperatures without degrading, making them suitable for high-performance applications .

Mecanismo De Acción

The mechanism of action of 5-chloro-2-nitrobenzonitrile is primarily related to its ability to undergo chemical transformations that lead to the formation of bioactive compounds. These bioactive compounds can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, the reduction product, 5-chloro-2-aminobenzonitrile, can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity.

Comparación Con Compuestos Similares

- 2-Chloro-5-nitrobenzonitrile

- 3-Chloro-6-nitrobenzonitrile

- 4-Chloro-3-nitrobenzonitrile

Comparison: 5-Chloro-2-nitrobenzonitrile is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of specific target molecules.

Actividad Biológica

5-Chloro-2-nitrobenzonitrile (C7H3ClN2O2) is an aromatic compound that has garnered attention in various fields due to its significant biological activity. Its structure, characterized by the presence of a nitro group and a chlorobenzene moiety, facilitates diverse interactions with biological targets, making it a valuable compound in medicinal chemistry, agrochemicals, and biological research.

The compound's mechanism of action primarily involves its ability to undergo chemical transformations, leading to the formation of bioactive intermediates. These intermediates can interact with specific molecular targets such as enzymes or receptors. For instance, the reduction product of this compound, 5-chloro-2-aminobenzonitrile, has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, demonstrating antibacterial properties .

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Nitro-containing compounds are recognized for their effectiveness against a range of microorganisms. The mechanism typically involves the reduction of the nitro group, resulting in reactive intermediates that can bind covalently to DNA, leading to cellular damage and death . This compound has potential applications in developing new antibiotics, particularly against resistant strains of bacteria.

2. Antitumoral Activity

Research indicates that compounds with nitro groups can serve as hypoxia-activated prodrugs in cancer therapy. The presence of the nitro moiety enhances the compound's ability to target hypoxic tumor tissues, which is a common characteristic of many cancers . Studies have suggested that derivatives similar to this compound may exhibit antitumoral effects through mechanisms involving reactive oxygen species and DNA damage.

3. Enzyme Inhibition

In biological research, this compound is utilized as a precursor for synthesizing bioactive molecules that study enzyme inhibition. It has been investigated for its interactions with glutathione S-transferase isoenzymes, which play crucial roles in detoxification processes within cells. The compound's ability to form reactive intermediates upon reduction contributes to its potential as an enzyme inhibitor.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

- Antimicrobial Efficacy : In one study, derivatives of nitrobenzene compounds demonstrated significant activity against Mycobacterium tuberculosis, highlighting the importance of the nitro group in enhancing antimicrobial efficacy .

- Enzyme Interaction : Research has shown that this compound can inhibit enzymes critical for bacterial survival, suggesting its potential use in developing new antibacterial agents.

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloro-2-nitrobenzonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nitration and chlorination of benzoyl chloride derivatives. Key methods include:

- Using thionyl chloride (SOCl₂) with N-methylacetamide in benzene under reflux (4 hours), achieving moderate yields after solvent distillation .

- Alternative routes employ oxalyl dichloride in dichloromethane (DCM) at 50°C, yielding orange or yellow solids confirmed via ¹H/¹³C NMR .

- Critical parameters : Temperature (0–50°C), solvent polarity (benzene vs. DCM), and catalyst choice (e.g., N,N-dimethylformamide). Lower temperatures (0–20°C) reduce side-product formation in DCM-based syntheses .

Q. How can crystallographic data for this compound be validated?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Pair with ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries, ensuring compliance with IUCr standards .

- Key metrics : R-factor (<0.05), residual electron density (±0.3 eÅ⁻³), and hydrogen-bonding networks. Cross-validate with NIST reference data for bond lengths/angles .

Q. What are the critical physical properties (e.g., solubility, melting point) of this compound?

- Data :

- Melting point : 166–168°C (similar to 5-nitro-2-chlorobenzoic acid derivatives) .

- Solubility : Insoluble in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-311++G**) to predict NMR chemical shifts and compare with experimental data.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 197.01 for C₇H₃ClN₂O₂) .

- Cross-reference with NIST Chemistry WebBook for validated spectral libraries .

Q. What strategies mitigate toxicity risks during handling of this compound?

- Safety Protocols :

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact.

- Follow USDA guidelines for acute toxicity (LD₅₀ data pending; assume Category 3 oral toxicity) .

- Store in airtight containers at 4°C to prevent degradation .

Q. How is this compound utilized in medicinal chemistry synthesis?

- Case Study : It serves as a precursor for o-aminonitrile derivatives (e.g., compound 364a ), synthesized via:

- Arylation : Reacting 4-mercaptobenzoic acid with this compound under Pd catalysis .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine groups for bioactive molecule development .

Q. What analytical techniques differentiate this compound from structural isomers (e.g., 4-Chloro-2-nitrobenzonitrile)?

- Analytical Workflow :

- HPLC-MS : Compare retention times and fragmentation patterns.

- X-ray crystallography : Resolve positional isomerism via Cl/NO₂ spatial arrangement .

- Vibrational spectroscopy : Distinct NO₂ asymmetric stretching (~1520 cm⁻¹) and C≡N peaks (~2230 cm⁻¹) .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Root Causes :

- Purity discrepancies : Crude vs. recrystallized samples (e.g., column chromatography vs. solvent trituration) .

- Polymorphism : Different crystalline forms (orthorhombic vs. monoclinic) may arise from solvent evaporation rates .

Q. How to address inconsistent reaction yields in nitrobenzoyl chloride syntheses?

- Troubleshooting :

Propiedades

IUPAC Name |

5-chloro-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWJUEZFOUOUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188219 | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-31-2 | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.